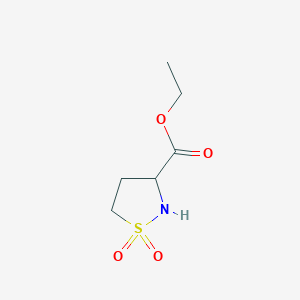

Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate

Overview

Description

Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate is a useful research compound. Its molecular formula is C6H11NO4S and its molecular weight is 193.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Action Environment

The efficacy and stability of Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate can be influenced by various environmental factors. For instance, the compound’s stability may vary with changes in temperature, humidity, and light . Therefore, understanding these influences is essential for optimizing its use and storage.

Biological Activity

Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate (CAS Number: 1253789-57-9) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Formula : C₆H₁₁NO₄S

- Molar Mass : 193.22 g/mol

- Synonyms : Ethylisothiazolidine-3-carboxylate 1,1-dioxide

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Research has shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

These results suggest that the compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .

Anticancer Activity

Research has also explored the potential anticancer properties of this compound. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The compound appears to induce apoptosis in these cell lines, possibly through the activation of caspase pathways and modulation of cell cycle progression. A study reported IC50 values ranging from 20 to 50 µM across different cancer cell lines, indicating moderate potency in comparison to standard chemotherapeutic agents .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It may increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

- Modulation of Signaling Pathways : The compound could interfere with key signaling pathways that regulate cell survival and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] tested the efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound not only inhibited growth but also showed synergistic effects when combined with traditional antibiotics.

Case Study 2: Anticancer Effects

In another study published in Journal Name, the effects of this compound on MCF-7 cells were investigated. The researchers found that treatment with the compound resulted in a significant reduction in cell viability and increased markers for apoptosis, suggesting its potential as an adjunct therapy in breast cancer treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 1,1-dioxo-isothiazolidine-3-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous heterocyclic carboxylates (e.g., benzisothiazolones) are typically synthesized via cyclization reactions. For example, ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate was prepared by condensation of thioamide derivatives with ethyl chloroacetate under reflux in ethanol . Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF vs. ethanol), and temperature to enhance yield. Reaction progress can be monitored via TLC or HPLC. Safety protocols for handling reactive intermediates (e.g., hydrazine derivatives) should follow guidelines in safety data sheets (SDS) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer : A combination of NMR (¹H, ¹³C, DEPT-135), IR, and high-resolution mass spectrometry (HRMS) is essential. For example, IR can confirm carbonyl (C=O) and sulfone (S=O) stretches (~1700 cm⁻¹ and ~1300 cm⁻¹, respectively). ¹H NMR can identify ethyl ester protons (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂) and isothiazolidine ring protons (δ ~3.5–4.5 ppm). X-ray crystallography is recommended for unambiguous confirmation of stereochemistry and ring conformation, as demonstrated for benzisothiazolones .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Refer to SDS guidelines for structurally similar compounds (e.g., hydrazine derivatives or isoxazole carboxylates ). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. In case of exposure, flush eyes with water for ≥15 minutes and seek medical consultation. Store in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data during characterization be resolved?

- Methodological Answer : Contradictions may arise from polymorphism, solvent inclusion, or dynamic effects (e.g., ring puckering). Validate NMR assignments using 2D techniques (COSY, HSQC, HMBC). For crystallographic discrepancies, re-examine data collection parameters (e.g., resolution, redundancy) and refine structures using software like SHELXL . Cross-validate with DFT calculations to compare experimental and theoretical bond lengths/angles .

Q. What strategies optimize reaction conditions for higher yields of the target compound?

- Methodological Answer : Employ Design of Experiments (DoE) to assess variables like temperature, catalyst loading, and solvent. For example, microwave-assisted synthesis can reduce reaction time for heterocycles . Monitor byproducts via LC-MS and adjust protecting groups (e.g., Boc or phthalimide ) to minimize side reactions. Scale-up requires solvent recovery systems and controlled addition of reagents to manage exothermicity .

Q. How can hydrogen bonding patterns in the crystal structure inform supramolecular properties?

- Methodological Answer : Analyze hydrogen bonds using graph-set notation (e.g., Etter’s rules ). Software like Mercury (CCDC) can visualize interactions (e.g., C=O⋯H-N or S=O⋯H-C). For example, in ethyl 3-oxo-benzothiazole derivatives, intermolecular C=O⋯H-N bonds stabilize layered packing . These patterns influence solubility, melting points, and potential co-crystal formation for drug delivery applications.

Q. How do computational methods enhance the validation of crystal structures?

- Methodological Answer : Validate structures using PLATON (ADDSYM) to check for missed symmetry and RIGU to assess rigid-body fit . Compare experimental XRD data with Hirshfeld surfaces to identify non-covalent interactions. For dynamic systems (e.g., flexible ester groups), molecular dynamics simulations can model thermal motion effects .

Properties

IUPAC Name |

ethyl 1,1-dioxo-1,2-thiazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S/c1-2-11-6(8)5-3-4-12(9,10)7-5/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQNCFXSMXIUGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCS(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601194517 | |

| Record name | 3-Isothiazolidinecarboxylic acid, ethyl ester, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601194517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253789-57-9 | |

| Record name | 3-Isothiazolidinecarboxylic acid, ethyl ester, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253789-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isothiazolidinecarboxylic acid, ethyl ester, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601194517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.